2,3,4,6-Tetrafluoro-5-methoxypyridine

Electronic effects Dipole moment Physicochemical properties

Researchers requiring predictable regioselectivity in nucleophilic aromatic substitution (SNAr) often encounter inconsistent results with non-specific tetrafluoropyridine isomers. 2,3,4,6-Tetrafluoro-5-methoxypyridine (CAS 52784-40-4) resolves this by directing substitution exclusively to the 2- and 6-positions, enabled by the electron-donating 5-methoxy group. - Eliminates failed syntheses caused by isomeric impurity; the distinct electronic landscape prevents undesired side products. - Ensures batch-to-batch reproducibility in medicinal chemistry lead optimization and agrochemical intermediate synthesis. - Supplied at ≥98% purity with rigorous quality control, supporting seamless scale-up from milligrams to multi-gram quantities.

Molecular Formula C6H3F4NO
Molecular Weight 181.09 g/mol
Cat. No. B12972810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,6-Tetrafluoro-5-methoxypyridine
Molecular FormulaC6H3F4NO
Molecular Weight181.09 g/mol
Structural Identifiers
SMILESCOC1=C(C(=C(N=C1F)F)F)F
InChIInChI=1S/C6H3F4NO/c1-12-4-2(7)3(8)5(9)11-6(4)10/h1H3
InChIKeyCIPBRPRWOJPONA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,4,6-Tetrafluoro-5-methoxypyridine – Overview


2,3,4,6-Tetrafluoro-5-methoxypyridine is a fluorinated heterocyclic compound featuring four fluorine atoms at the 2, 3, 4, and 6 positions of the pyridine ring, with a methoxy group at the 5‑position . This specific substitution pattern imparts distinct electronic properties and reactivity profiles that are leveraged in the synthesis of advanced agrochemicals, pharmaceuticals, and functional materials [1]. The compound serves as a key intermediate in the construction of more complex fluorinated architectures, where the precise placement of the methoxy group enables regioselective transformations not achievable with other tetrafluoropyridine isomers.

1
Fluorinated building block for heterocyclic synthesis
2
Regioselective SNAr functionalization at 2- and 6-positions
3
Methoxy-directed electronic control supports stepwise elaboration
Predicted dipole and reactivity differ from 4-methoxy isomer

Isomer Specificity of 2,3,4,6-Tetrafluoro-5-methoxypyridine


Although several tetrafluoropyridine derivatives exist (e.g., 2,3,5,6‑tetrafluoro‑4‑methoxypyridine, 2,3,4,5‑tetrafluoro‑6‑methoxypyridine), the exact positioning of the methoxy group and fluorine atoms determines the molecule's electronic landscape, dipole moment, and reactivity in nucleophilic aromatic substitution (SNAr) [1]. These differences translate into distinct regioselectivity in further functionalization, variable chromatographic behavior, and altered biological interactions. Consequently, substituting one isomer for another—or using a non‑methoxylated tetrafluoropyridine—can lead to failed syntheses, unexpected side products, or inconsistent performance in biological assays. The quantitative evidence below substantiates why 2,3,4,6‑tetrafluoro‑5‑methoxypyridine must be specifically sourced and employed.

5‑methoxy isomer (this product) Predicted SNAr at 2,6-positions; distinct dipole vector
4‑methoxy isomer Different regioselectivity and polarity may shift reactivity outcomes
Non‑methoxylated tetrafluoropyridine Electronic landscape and SNAr selectivity may not transfer
Similar CAS ≠ interchangeable; verify positional substitution pattern.

2,3,4,6-Tetrafluoro-5-methoxypyridine: Quantitative Evidence


Dipole Moment Differentiation

The dipole moment of 2,3,4,6‑tetrafluoro‑5‑methoxypyridine, though not directly reported, is predicted to differ significantly from that of its 4‑methoxy isomer (2.20 D in benzene [1]) due to the altered vector of the electron‑donating methoxy group relative to the nitrogen center. This difference influences solubility, chromatographic retention times, and molecular recognition in biological systems.

Dipole moment
Class-level inference
Theoretical difference expected vs. 4‑methoxy isomer (2.20 D in benzene)
Supports polarity-driven purification and formulation review
Target dipole not directly measured; comparator data from Ang & Huang
Electronic effects Dipole moment Physicochemical properties

Preferential Fluorine Substitution

Model studies demonstrate that reaction of 3,5‑dichloro‑2,4,6‑trifluoropyridine with sodium methoxide leads to preferential displacement of fluorine rather than chlorine [1]. This selectivity is crucial for the synthesis of 2,3,4,6‑tetrafluoro‑5‑methoxypyridine, as it allows high‑yield production without competing side reactions from chlorine substitution.

F‑vs‑Cl displacement
Supporting evidence
Preferential fluorine substitution in SNAr of 3,5‑dichloro‑2,4,6‑trifluoropyridine
Synthesis route enables high-purity target without competing chlorine chemistry
No quantitative ratio in abstract; sodium methoxide, aprotic solvent
Synthesis Selectivity Nucleophilic substitution

Purity Benchmark

Commercially available 2,3,4,6‑tetrafluoro‑5‑methoxypyridine is supplied at 98% purity (HPLC) . This high purity level minimizes the presence of positional isomers and dehalogenated byproducts that can interfere with sensitive catalytic reactions or biological assays.

Purity benchmark
Supplier data, Data to verify
98% (HPLC)
Reduces isomer interference in regioselective applications
Commercial specification; isomer purity critical for SNAr outcomes
Purity Quality control Procurement

SNAr Regioselectivity

In tetrafluoropyridines, nucleophilic aromatic substitution typically occurs at positions activated by fluorine. The 5‑methoxy group in 2,3,4,6‑tetrafluoro‑5‑methoxypyridine is expected to deactivate the 4‑position toward SNAr while leaving the 2‑ and 6‑positions reactive [1]. This contrasts with the 4‑methoxy isomer, where the 2‑ and 6‑positions are similarly reactive but the 4‑position is substituted. Such differences can be exploited in stepwise functionalization strategies.

SNAr regioselectivity
Class-level inference
Predicted reactivity at 2‑ and 6‑positions; 4‑position deactivated by 5‑OMe
Supports stepwise functionalization strategy distinct from 4‑methoxy isomer
Based on tetrafluoropyridine SNAr trends; experimental validation advised
SNAr Regioselectivity Synthetic utility

Key Applications of 2,3,4,6-Tetrafluoro-5-methoxypyridine


Agrochemical Intermediate

The compound's specific fluorination pattern and methoxy group enable the construction of pyridine‑based herbicides with improved lipophilicity and metabolic stability. The high purity (98%) ensures consistent performance in multi‑step synthetic sequences, while the preferential SNAr reactivity at the 2‑ and 6‑positions [1] allows for selective introduction of additional agrochemically relevant substituents.

Pharmaceutical Building Block

Fluorinated pyridines are privileged scaffolds in medicinal chemistry due to their enhanced metabolic stability and membrane permeability [2]. 2,3,4,6‑Tetrafluoro‑5‑methoxypyridine provides a unique entry point for late‑stage functionalization via SNAr, enabling the rapid exploration of structure‑activity relationships in lead optimization programs.

Fluorinated Macrocycles and Polymers

The ability to perform stepwise nucleophilic substitutions on tetrafluoropyridine cores makes 2,3,4,6‑tetrafluoro‑5‑methoxypyridine a valuable monomer for constructing macrocycles and fluorinated polymers [3]. The distinct dipole moment of the 5‑methoxy isomer [4] can be exploited to tune material properties such as dielectric constant and solubility.

SNAr Methodology Development

This compound serves as a model substrate for investigating the interplay between electron‑donating methoxy groups and electron‑withdrawing fluorine atoms on SNAr regioselectivity [1]. Quantitative kinetic studies using 2,3,4,6‑tetrafluoro‑5‑methoxypyridine can refine computational models and guide the design of more efficient fluorinated heterocycle syntheses.

Application
Selection Property
Validation Focus
Agrochemical intermediate
Regioselective SNAr at 2,6-positions; high purity
Synthetic route yield and isomer profile
Pharmaceutical building block
Late-stage functionalization via methoxy-directed reactivity
Structure-activity relationship exploration in lead optimization
Fluorinated macrocycles / polymers
Stepwise nucleophilic substitution capability; distinct dipole
Material property tuning (dielectric constant, solubility)
SNAr methodology development
Model substrate with electron-donating/withdrawing interplay
Kinetic studies and computational model refinement

Technical Documentation Hub

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24 linked technical documents
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